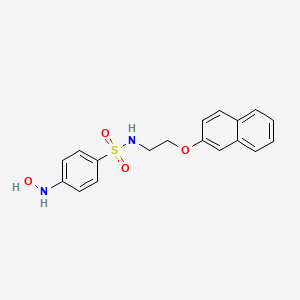

SCH-53870

描述

SCH-53870 is an inhibitor of p21-hRas nucleotide exchange in vitro.

科学研究应用

Ras 癌蛋白抑制剂

SCH-53870 已被确定为 Ras 癌蛋白的有效抑制剂 {svg_1}. 该化合物以可逆的方式选择性地损害突变的 Ras 活性,而不会显着影响野生型 Ras {svg_2}. 它降低了 Ras-鸟嘌呤三磷酸 (GTP) 水平,抑制了丝裂原活化蛋白激酶 (MAPK) 途径的激活,并在 Ras 驱动的细胞模型中表现出显着的细胞毒活性 {svg_3}.

抗癌剂

This compound 正在开发为抗癌剂 {svg_4}. 目前处于临床前开发阶段 {svg_5}. 该化合物正在研究其通过靶向 Ras 蛋白抑制癌细胞生长的潜力 {svg_6}.

抗增殖剂

该化合物对某些类型的癌细胞表现出明显的抗增殖活性 {svg_7}. 已发现它对 Ras 癌蛋白驱动的细胞特别有效 {svg_8}.

凋亡诱导剂

已发现 this compound 在某些类型的癌细胞中诱导凋亡 {svg_9}. 这使其成为开发新的癌症治疗方法的潜在候选药物 {svg_10}.

抗菌剂

This compound 已显示出作为抗菌剂的潜力 {svg_11}. 该化合物的某些衍生物对金黄色葡萄球菌表现出明显的抑制作用。 aureus {svg_12}.

抗生物膜剂

This compound 的一些衍生物对肺炎克雷伯菌表现出潜在的抗生物膜抑制作用。 pneumonia {svg_13}. 这表明该化合物可用于开发治疗细菌感染的药物 {svg_14}.

作用机制

Target of Action

SCH-53870, also known as “Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-”, primarily targets the RAS protein . RAS is a type of GTPase, which plays a crucial role in transmitting signals within cells . It is a key player in many cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound acts as a RAS inhibitor , specifically inhibiting the nucleotide exchange of p21-hRas . This means it interferes with the ability of the RAS protein to switch between its active (GTP-bound) and inactive (GDP-bound) states . By inhibiting this process, this compound can effectively disrupt the signaling pathways that RAS is involved in .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing various cellular processes such as growth, differentiation, and survival . By inhibiting RAS, this compound can disrupt this signaling, potentially leading to the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

Factors such as water solubility can influence how well a drug is absorbed and distributed within the body .

Result of Action

The inhibition of RAS by this compound can lead to significant molecular and cellular effects. By disrupting RAS signaling, this compound can potentially inhibit the proliferation of cells and induce cell death . This makes it a potential candidate for the treatment of diseases characterized by overactive RAS signaling, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can impact the drug’s ability to bind to its target . Additionally, factors such as pH and temperature can influence the stability of the drug .

属性

IUPAC Name |

4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-20-16-6-9-18(10-7-16)25(22,23)19-11-12-24-17-8-5-14-3-1-2-4-15(14)13-17/h1-10,13,19-21H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPIAVCIUZNQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCNS(=O)(=O)C3=CC=C(C=C3)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

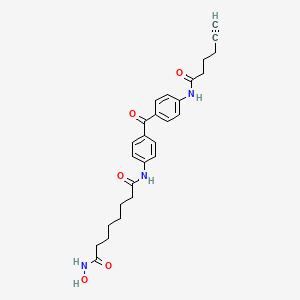

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

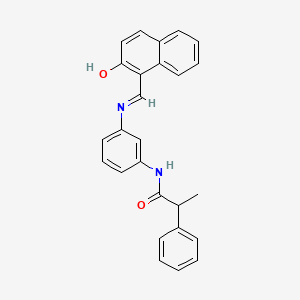

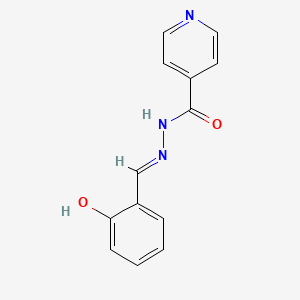

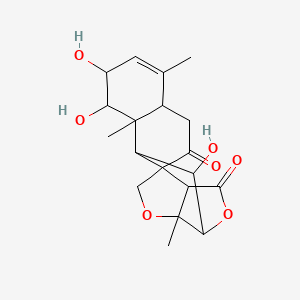

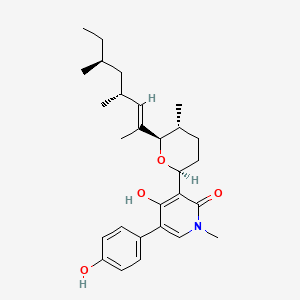

Feasible Synthetic Routes

Q & A

Q1: The abstract mentions SCH-53870 as a Ras inhibitor. How does this compound interact with Ras, and what are the downstream effects of this interaction?

A1: The abstract states that this compound inhibits the nucleotide exchange process of Ras []. This process is crucial for Ras activation, where the inactive GDP-bound form exchanges GDP for GTP to become active. While the exact mechanism of action for this compound isn't detailed in this abstract, it likely binds to the Ras-GDP complex, preventing the release of GDP and subsequent binding of GTP. This inhibition of Ras activation would then disrupt downstream signaling pathways controlled by Ras, ultimately impacting cellular processes like proliferation, which is a key target for anti-cancer therapies.

Q2: The abstract highlights solubility and stability issues with this compound. What strategies could be explored to improve the formulation and address these limitations for potential therapeutic applications?

A2: The abstract states that this compound has "very low solubility in water and undergoes rapid degradation at room temperature when dissolved in water-DMSO mixtures" []. This instability poses significant challenges for its use as a therapeutic. Several formulation strategies could be explored to overcome these limitations:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

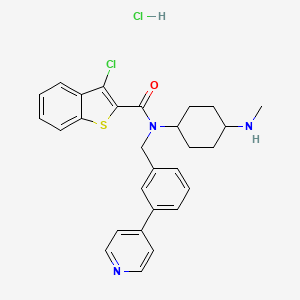

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)